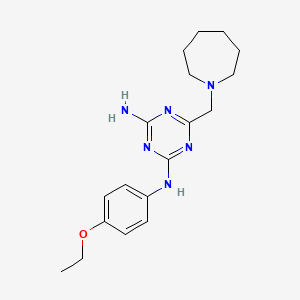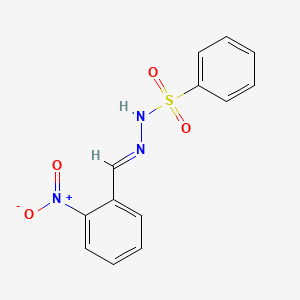![molecular formula C14H18N2O B5557140 3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5557140.png)
3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol, commonly known as quinacrine, is a synthetic compound that belongs to the quinoline family. It was first synthesized in the early 1930s as an antimalarial drug, but its use declined due to the development of more effective drugs. Quinacrine has since been used in various scientific research applications, including as a fluorescent dye, an antiprotozoal agent, and a DNA intercalator.
Wissenschaftliche Forschungsanwendungen
Photo-antiproliferative Activity
A study by Chimichi et al. (2006) outlined a synthesis route for new 3-quinolinonyl-pyrazoles and isoxazoles, starting from a compound structurally related to "3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol." These compounds were evaluated for their phototoxicity and cytotoxic activities against leukemia- and adenocarcinoma-derived cell lines, demonstrating significant potential for photo-antiproliferative applications (Chimichi et al., 2006).
Synthesis and Cytotoxic Activity
Research by Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing compounds with potent cytotoxicity against various cancer cell lines. This research demonstrates the broader family of compounds related to "this compound" and their potential in cancer treatment (Deady et al., 2003).
Antibacterial Activity
Asghari et al. (2014) developed pyranoquinoline derivatives showing moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa. This study highlights the antibacterial potential of derivatives related to "this compound" (Asghari et al., 2014).
Antimicrobial Activity of Metal Chelates
Patel and Singh (2009) investigated the synthesis, characterization, and antimicrobial activity of metal chelates of 5-[4-Chloro phenyl(1, 3, 4)thiadiazol-2-ylamino methylene]-8-hydroxy quinoline, providing insights into the antimicrobial applications of metal chelates derived from quinoline structures (Patel & Singh, 2009).
Molecular Imaging Study in Alzheimer's Disease
A molecular imaging study targeting amyloid β with a novel 8-OH quinoline in Alzheimer's disease was conducted by Villemagne et al. (2017), showcasing the application of quinoline derivatives in neurological research and potential therapeutic interventions for Alzheimer's disease (Villemagne et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(dimethylamino)methyl]-2,8-dimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-9-6-5-7-11-13(9)15-10(2)12(14(11)17)8-16(3)4/h5-7H,8H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKVNKUSVHYXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-butyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B5557067.png)
![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)

![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)
![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)
![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-2-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5557103.png)



![3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)
![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5557137.png)

![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)

